molecular formula C15H12ClFN2O4 B2634538 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide CAS No. 1105209-81-1

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide

Cat. No. B2634538
CAS RN: 1105209-81-1
M. Wt: 338.72
InChI Key: IKSNGNPMDMLRJM-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide” is a chemical compound with the molecular weight of 231.65 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClFNO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis Techniques :

    • Wang Da-hui (2010) demonstrated the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, a related compound, through acylation and nitration reactions, providing insights into the reaction mechanisms and kinetics (Wang Da-hui, 2010).
    • Defeng Xu et al. (2013) outlined a synthesis process for 4-amino-2-fluoro-N-methyl-benzamide, offering a concise method with high yields (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013).
  • Chemical Analysis and Characterization :

  • Potential Pharmacological Applications :

  • Industrial and Environmental Applications :

    • Jiangfeng Guo et al. (2004) studied the adsorption, desorption, and mobility of fomesafen, a compound related to 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide, in Chinese soils. This research is crucial for understanding the environmental impact of such compounds (Jiangfeng Guo, Guonian Zhu, Jian-jun Shi, Jin-he Sun, 2004).
  • Studies in Molecular Chemistry :

    • C. Rhee et al. (1995) developed fluorinated o-aminophenol derivatives for intracellular pH measurement, showcasing the versatility of such compounds in biochemical applications (C. Rhee, L. Levy, R. London, 1995).

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for the survival of plants and some microorganisms .

Mode of Action

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the heme and chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway. The inhibition of Protox by 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide leads to the accumulation of protoporphyrin IX . This compound, when exposed to light, produces reactive oxygen species that cause lipid peroxidation, protein oxidation, and DNA damage, leading to cell death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the system .

Result of Action

The molecular and cellular effects of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide’s action include the disruption of heme and chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX . This accumulation results in the production of reactive oxygen species upon exposure to light, causing oxidative damage and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide. For instance, light exposure can enhance the compound’s toxicity due to the photodynamic nature of accumulated protoporphyrin IX . Other factors such as temperature, pH, and presence of other chemicals can also affect the compound’s stability and efficacy .

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c16-14-9-11(19(21)22)3-6-13(14)15(20)18-7-8-23-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNGNPMDMLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide

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